Lipophilicity (LogP) Comparison
N-Benzyl-2-ethyl-2-phenylglycine Ethyl Ester demonstrates substantially higher lipophilicity than its closest structural analogs. Its calculated octanol-water partition coefficient (logP) ranges from 4.2 to 5.28, compared to N-benzylglycine ethyl ester (logP 1.6–2.29) and 2-ethyl-2-phenylglycine ethyl ester (logP 2.25–2.51) [1][2]. This increase in logP is attributable to the presence of both an α-ethyl and an α-phenyl substituent on the glycine core, augmenting hydrophobic surface area.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.2 – 5.28 (calculated, multiple sources) |
| Comparator Or Baseline | N-Benzylglycine ethyl ester (logP 1.6–2.29); 2-Ethyl-2-phenylglycine ethyl ester (logP 2.25–2.51) |
| Quantified Difference | Target compound logP is approximately 1.9–3.7 units higher than N-benzylglycine ethyl ester and 1.7–3.0 units higher than 2-ethyl-2-phenylglycine ethyl ester |
| Conditions | In silico prediction (XLogP3, ACD/LogP) using ChemSrc, Molbase, and Chem960 databases |
Why This Matters
Higher logP correlates with increased membrane permeability and altered chromatographic retention, making this compound suitable for applications requiring enhanced lipophilicity that simpler analogs cannot provide.
- [1] Molbase. N-Benzylglycine ethyl ester - Physicochemical Properties. Accessed 2026. View Source
- [2] Chem960. 6480-87-1 (2-Ethyl-2-phenylglycine Ethyl Ester) - Physicochemical Properties. Accessed 2026. View Source
